1,2,4-Triazine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazines has evolved significantly, leveraging both traditional and novel approaches to enhance efficiency and yield. Techniques such as tandem cyclization have been recognized for their green chemistry attributes, offering a more sustainable route to 1,2,4-triazine derivatives by avoiding post-treatment of intermediates and adhering to principles of atomic economy (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine is characterized by a ring system that can undergo various functionalizations due to its π-deficient nature. This characteristic makes each carbon atom in the ring susceptible to nucleophilic attack, thus enabling a broad spectrum of chemical transformations and the synthesis of complex molecules (Raw & Taylor, 2010).
Scientific Research Applications
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Antifungal Applications
- Field : Medical and Biological Sciences
- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit antifungal effects, particularly against Candida albicans .
- Methods of Application : The interaction between the derivatives of 1,2,4-triazine with enzyme Lanosterol 14-demethylase (CYP51) of Candida albicans is investigated using molecular docking and molecular dynamics modeling .
- Results : The 1,2,4-triazine and its derivatives have been found to have a high binding affinity for CYP51 proteins, indicating potential antifungal activity .
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Anti-HIV Applications
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Anticancer Applications
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Anti-inflammatory Applications
- Field : Pharmacology
- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit anti-inflammatory properties .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit anti-inflammatory activity .
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Analgesic and Antihypertensive Applications
- Field : Pharmacology
- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit analgesic and antihypertensive properties .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit analgesic and antihypertensive activity .
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Cardiotonic Applications
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Heterogeneous Catalysis
- Field : Chemical Engineering
- Application Summary : Triazine and tetrazine moieties have been used in heterogeneous catalysis .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit catalytic activity .
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Photocatalysis
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Separation and Storage
- Field : Material Sciences
- Application Summary : Triazine and tetrazine moieties have been used in separation and storage applications .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit properties useful in separation and storage .
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Energy-Related Functions
- Field : Energy Sciences
- Application Summary : Triazine and tetrazine moieties have been used in energy-related functions .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit properties useful in energy-related functions .
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Antimicrobial Applications
- Field : Medical and Biological Sciences
- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit antimicrobial effects .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit antimicrobial activity .
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Applications in Dyes and Pesticides
- Field : Industrial Chemistry
- Application Summary : 1,2,4-Triazines and their oxo derivatives have importance in the dyes and pesticides field .
- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazines and their oxo derivatives are important in the dyes and pesticides field .
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Bioorthogonal Chemistry
- Field : Organic Chemistry
- Application Summary : 1,2,4-Triazines have been used in bioorthogonal chemistry, which enables researchers to study biomolecules in their native environments without perturbing endogenous cellular processes .
- Results : These transformations can have utility in areas such as chemical crosslinking and synthetic methodology .
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Preparation of Polysubstituted Pyridines
- Field : Organic Synthesis
- Application Summary : The reactions of 1,2,4-triazines with dienophiles are widely used for the preparation of new polysubstituted pyridines .
- Results : Cycloaddition at the C-3,6 atoms of triazine is accompanied by elimination of a nitrogen molecule from the cycloadduct and subsequent aromatization of the intermediate dihydropyridine .
Safety And Hazards
Safety data sheets indicate that 1,2,4-Triazine is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
1,2,4-Triazine is still very popular among scientists designing new structures with biological activity . It is still a valuable substrate for many studies, including the design of new molecules with targeted biological activity . The prospects of synthesis of triazine rings are also being discussed .
properties
IUPAC Name |
1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYADHXFMURLYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183190 | |
Record name | 1,2,4-Triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazine | |
CAS RN |
290-38-0 | |
Record name | 1,2,4-Triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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